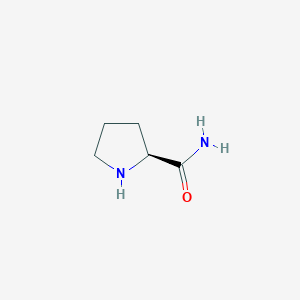

L-prolinamide

Overview

Description

L-Prolinamide is an organic compound derived from L-proline, an amino acid. It is characterized by the presence of an amide functional group attached to the proline structure. This compound is significant in various chemical and pharmaceutical applications due to its unique properties and reactivity.

Mechanism of Action

Target of Action

L-prolinamide primarily targets the protein prothrombin . Prothrombin is a protein present in blood plasma that is converted into active thrombin during coagulation. Thrombin then acts as a serine protease that converts soluble fibrinogen into insoluble strands of fibrin, as well as catalyzing many other coagulation-related reactions.

Mode of Action

It is known that this compound and its derivatives show enzyme inhibitory activity

Biochemical Pathways

It is suggested that this compound may play a role in the regulation of protein degradation . This could potentially affect various biochemical pathways, given the crucial role of protein degradation in numerous biological processes.

Result of Action

It is known that this compound and its derivatives have enzyme inhibitory activity . This suggests that this compound may have the potential to modulate enzymatic reactions within cells, which could have various downstream effects on cellular function.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the amidation process of this compound has been shown to be prone to racemization, which can be avoided using biocatalysis . Furthermore, the solubility of this compound in organic solvents can also affect its action . These factors need to be taken into account when considering the use of this compound in different environments.

Biochemical Analysis

Biochemical Properties

L-prolinamide interacts with various enzymes and proteins in biochemical reactions. Specifically, it has been found to inhibit the activity of the angiotensin-converting enzyme (ACE) . The inhibitory activity of this compound and its derivatives has been confirmed through molecular docking studies .

Cellular Effects

The effects of this compound on cells are primarily related to its role as an ACE inhibitor . By inhibiting ACE, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically ACE . This binding interaction leads to the inhibition of ACE, which in turn can lead to changes in gene expression .

Metabolic Pathways

This compound is involved in the renin-angiotensin system through its inhibition of ACE

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Prolinamide can be synthesized through several methods. One common approach involves the reaction of L-proline with ammonia in the presence of a biocatalyst. This method is advantageous as it avoids racemization and uses environmentally friendly solvents . Another method involves the reaction of L-proline with triphosgene, diphosgene, or phosgene in solvents like anhydrous tetrahydrofuran, 1,4-dioxane, dichloromethane, chloroform, or acetonitrile to form L-proline carbamyl chloride. This intermediate is then further condensed in the presence of triethylamine to generate L-proline-N-carboxyl-anhydride, which undergoes ammonolysis to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs the biocatalytic method due to its high efficiency and environmentally friendly nature. The use of immobilized enzymes and optimized reaction conditions allows for high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions: L-Prolinamide undergoes various chemical reactions, including amidation, aldol reactions, and hydrolysis. Amidation involves the formation of an amide bond, which is crucial in the synthesis of many pharmaceuticals . Aldol reactions catalyzed by this compound derivatives are used to form carbon-carbon bonds, which are essential in organic synthesis .

Common Reagents and Conditions:

Amidation: Ammonia and biocatalysts in organic solvents like 2-methyl-2-butanol at elevated temperatures (e.g., 70°C).

Aldol Reactions: Aldehydes and ketones in the presence of this compound derivatives as catalysts.

Major Products:

Amidation: this compound with high optical purity.

Aldol Reactions: Enantioselective aldol products with high enantiomeric excess.

Scientific Research Applications

L-Prolinamide has diverse applications in scientific research:

Chemistry: Used as a catalyst in enantioselective aldol reactions, facilitating the formation of chiral molecules.

Biology: Studied for its role in enzyme-catalyzed reactions and potential as a biocatalyst.

Medicine: Serves as an intermediate in the synthesis of various pharmaceuticals.

Industry: Utilized in the production of polymers and other industrial chemicals.

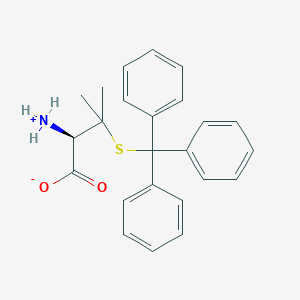

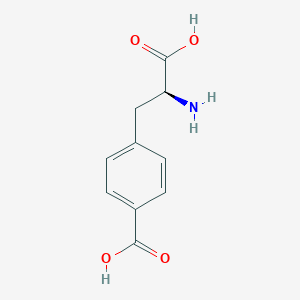

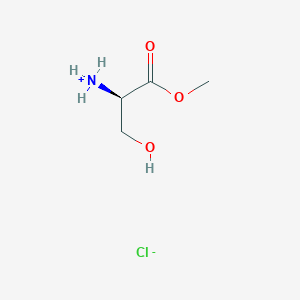

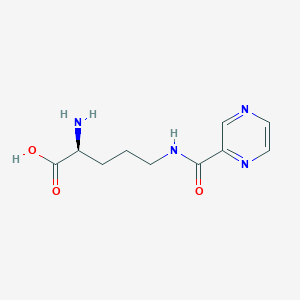

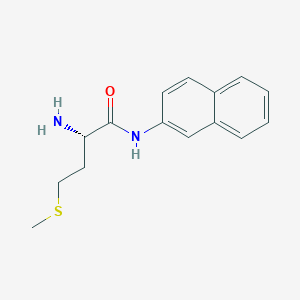

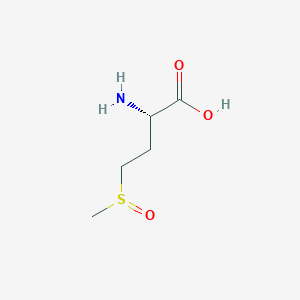

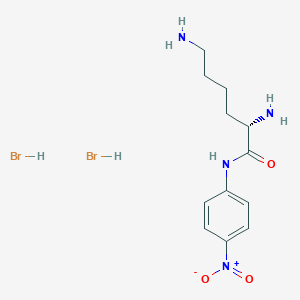

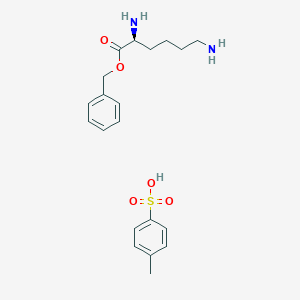

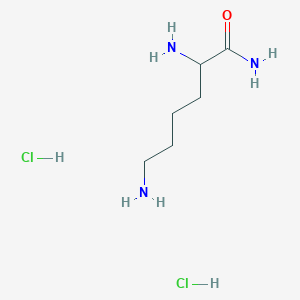

Comparison with Similar Compounds

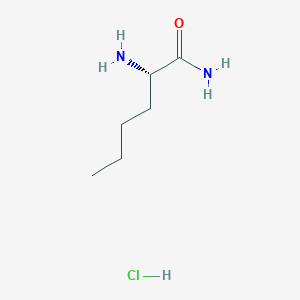

L-Proline: The parent amino acid from which L-prolinamide is derived.

L-Proline Methyl Ester Hydrochloride: An intermediate in the synthesis of this compound.

L-Proline Carbamyl Chloride: Another intermediate in the synthesis process.

Uniqueness: this compound is unique due to its high optical purity and efficiency as a catalyst in enantioselective reactions. Its ability to form stable intermediates and facilitate various chemical transformations makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name |

(2S)-pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJNHYLEOZPXFW-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00226268 | |

| Record name | Prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7531-52-4 | |

| Record name | L-Prolinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7531-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prolinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007531524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-pyrrolidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROLINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD6PQK9DHG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is L-prolinamide primarily known for in the realm of chemistry?

A1: this compound is widely recognized for its efficacy as an organocatalyst, particularly in asymmetric aldol reactions. [, , , ] These reactions are fundamental for constructing carbon-carbon bonds and generating chiral molecules, which are crucial in various fields, including pharmaceuticals, agrochemicals, and materials science.

Q2: How does this compound facilitate asymmetric aldol reactions?

A2: this compound functions as a chiral catalyst by promoting the formation of an enamine intermediate upon reaction with a ketone. [, ] This chiral enamine then reacts with an aldehyde, leading to the formation of a new carbon-carbon bond in a highly stereoselective manner, ultimately resulting in the formation of a β-hydroxy ketone with a defined stereochemistry.

Q3: What are the advantages of using this compound as a catalyst compared to traditional methods?

A3: this compound offers several advantages over traditional metal-based catalysts. It is readily available, inexpensive, and environmentally benign. [, ] Furthermore, this compound exhibits excellent catalytic activity in water, a green solvent, making it an attractive option for sustainable chemical synthesis. [, ]

Q4: Can you provide specific examples of reactions where this compound has shown promising results?

A4: this compound has demonstrated excellent catalytic activity and enantioselectivity in a variety of reactions, including: * Direct asymmetric aldol reactions between aromatic aldehydes and cyclic ketones like cyclohexanone, even in solvent-free conditions. [, , ] * α-selenenylation reactions of aldehydes with N-(phenylseleno)phthalimide, providing access to valuable synthetic intermediates. [, ] * Direct nitroso aldol reactions of α-branched aldehydes with nitrosobenzene, leading to the formation of less favored -hydroxyamino carbonyl compounds. []

Q5: What factors influence the catalytic activity and selectivity of this compound?

A5: Several factors can influence the catalytic performance of this compound, including: * The structure of the this compound derivative itself. Modifications to the amide group, such as the introduction of bulky substituents or additional functional groups, can significantly impact enantioselectivity. [, , ] * The solvent used in the reaction. While this compound exhibits good activity in water, the choice of solvent can affect both reaction rate and stereoselectivity. [, ] * The addition of additives, such as acids or bases, which can modulate the catalyst's activity and influence the reaction pathway. [, ]

Q6: Have there been efforts to immobilize this compound on solid supports?

A6: Yes, researchers have explored immobilizing this compound on various solid supports like SBA-15, hollow nanospheres, and polymers. [, ] This approach aims to enhance catalyst recovery and reusability, further promoting sustainability in organic synthesis.

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C5H10N2O, and its molecular weight is 114.15 g/mol.

Q8: What spectroscopic techniques are typically employed to characterize this compound?

A8: Common spectroscopic techniques used for characterizing this compound include: * Nuclear Magnetic Resonance (NMR) spectroscopy to determine its structure and purity. * Infrared (IR) spectroscopy to identify functional groups like amide bonds. * Mass spectrometry (MS) to determine the molecular weight and identify fragmentation patterns.

Q9: How has computational chemistry been utilized to study this compound?

A9: Computational techniques, particularly density functional theory (DFT) calculations, have been instrumental in understanding the mechanism of this compound catalyzed reactions. [, ]

Q10: What insights have DFT calculations provided about this compound catalyzed reactions?

A10: DFT studies have elucidated the role of hydrogen bonding interactions between the this compound catalyst and the substrates in stabilizing transition states, leading to enhanced enantioselectivity. [] These calculations have also provided insights into the rate-determining steps of the catalytic cycle, further aiding in catalyst design and optimization.

Q11: How do structural modifications to this compound affect its catalytic activity and enantioselectivity?

A11: Studies have revealed a strong correlation between this compound structure and its catalytic performance. For instance, increasing the hydrogen bond donor ability of the amide N-H group generally leads to improved enantioselectivity in aldol reactions. [] Additionally, incorporating bulky substituents or additional chiral centers in the this compound framework can fine-tune catalyst selectivity. [, ]

Q12: Are there any known applications of this compound in medicinal chemistry?

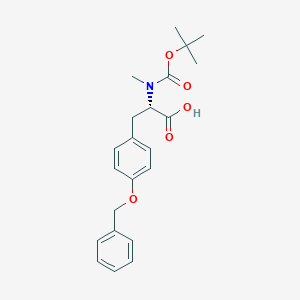

A12: Although this compound itself hasn't been extensively explored as a therapeutic agent, its incorporation into larger molecular frameworks has led to promising drug candidates. For instance, N-(tert-butoxycarbonyl)-3-methyl-L-valyl-(4R)-4-((7-chloro-4-methoxy-1-isoquinolinyl)oxy)-N-((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)-L-prolinamide, a complex molecule containing the this compound moiety, is being investigated for its potential in treating Hepatitis C virus (HCV). []

Q13: What about this compound's stability and formulation?

A13: Research on this compound's stability under various conditions, like temperature and pH, is crucial for its practical applications. [] Furthermore, strategies to improve its solubility and bioavailability, such as formulating it into suitable delivery systems, are areas of ongoing exploration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.